((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone
Description
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone features a rigid 8-azabicyclo[3.2.1]octane core with a 1,2,4-triazole substituent at the 3-position and a 5-methylpyrazine moiety linked via a methanone group. The stereochemistry ((1R,5S)) is critical for its three-dimensional conformation, which influences binding affinity and selectivity.
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-10-6-18-14(7-17-10)15(22)21-11-2-3-12(21)5-13(4-11)20-9-16-8-19-20/h6-9,11-13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMULEUWCWJIKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone represents a unique structural entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described using the following structural formula:
This structure includes a bicyclic framework and functional groups that suggest potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Triazole Moiety : The triazole ring is known for its ability to chelate metal ions and interact with enzymes, which may influence biochemical pathways.
- Bicyclic Structure : The azabicyclo[3.2.1]octane core is recognized for modulating neurotransmitter systems and may exhibit affinity for receptors involved in neurological processes.
- Pyrazinyl Group : The presence of the 5-methylpyrazin-2-yl moiety may enhance lipophilicity and facilitate membrane permeability, potentially increasing bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds possess antimicrobial properties. For instance, a related compound demonstrated significant inhibition against various bacterial strains at concentrations as low as 10 µg/mL .
Anticancer Properties
In vitro assays have indicated that the compound may induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting potential as an anticancer agent . A study noted that similar triazole derivatives exhibited IC50 values in the micromolar range against specific cancer types .
Neurological Effects
The bicyclic structure suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). In animal models, compounds with similar scaffolds have shown promise in reducing anxiety-like behaviors and enhancing cognitive functions .
Case Studies
Several studies have explored the biological effects of this compound or its analogs:
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Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed.
- Results : Significant zones of inhibition were observed, indicating strong antimicrobial activity.
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Anticancer Activity Assessment :
- Objective : To assess cytotoxicity in human cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability.
- Results : The compound exhibited IC50 values ranging from 5 to 15 µM across different cancer types.
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Neuropharmacological Evaluation :
- Objective : To investigate effects on anxiety and cognition.
- Methodology : Behavioral tests including elevated plus maze and Morris water maze were conducted.
- Results : The compound improved performance in cognitive tasks while reducing anxiety-like behavior.
Data Tables
| Biological Activity | Assay Type | Concentration | IC50 Value (µM) |
|---|---|---|---|
| Antimicrobial | Disk Diffusion | 10 µg/mL | N/A |
| Anticancer | MTT Assay | Varies | 5 - 15 |
| Neuropharmacological | Behavioral Tests | N/A | N/A |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The compound undergoes selective hydrolysis under acidic or basic conditions:
The tert-butyl ester is more resistant to hydrolysis than the methyl ester due to steric hindrance.
Pinner-Type Condensation with Amidines
This reaction enables the formation of pyrimidoazepine derivatives, critical for drug discovery:
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Reagents : 4-Methylpiperazine-1-carboximidamide, NaOEt/EtOH
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Mechanism : Nucleophilic attack of amidine on the ketone, followed by cyclization.
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Products : Pyrimidoazepine intermediates (e.g., 5a –5c in ) with yields of 38–76% .
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Applications : Key step in synthesizing autophagy modulators like DS1040 .
Deprotection and Reductive Amination
Sequential deprotection and functionalization are used to introduce substituents:
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Deprotection : Trifluoroacetic acid (TFA) removes the tert-butyl group quantitatively .
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Reductive Amination :
Ring-Opening Reactions
The azepane ring undergoes nucleophilic ring-opening under specific conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Grignard reagents (RMgX) | THF, −78°C → 25°C | 7-Membered lact |
Comparison with Similar Compounds
Key Research Findings and Trends
Substituent-Driven Selectivity: Minor modifications (e.g., triazole vs. pyrimidine) drastically alter target specificity, as seen in PF-06700841 (kinase inhibition) vs. maraviroc (GPCR antagonism) .
Stereochemical Sensitivity : The (1R,5S) configuration in the target compound is conserved in active analogs, underscoring its role in maintaining bioactive conformations .
Therapeutic Versatility : The scaffold’s adaptability spans autoimmune, infectious, and oncological diseases, highlighting its broad utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
